1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone
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Overview
Description
This compound belongs to the class of pyrazolines, which are heterocyclic chemical compounds. Pyrazolines have gained attention due to their confirmed biological and pharmacological activities. They serve as promising scaffolds for drug development .
Preparation Methods
The synthetic route for this compound involves the following steps:
Synthesis of the Pyrazoline Ring: The pyrazoline ring is formed by cyclization of a hydrazone with an appropriate electrophile. In this case, the 4-bromophenyl hydrazone reacts with a trifluoromethyl ketone to yield the desired pyrazoline.
Introduction of the Phenoxy Group: The phenoxy group is introduced via etherification using 3,5-dimethylphenol.
Final Product: The resulting compound is 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone.
Industrial production methods may involve optimization of these steps for large-scale synthesis.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) may be employed.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the trifluoromethyl group could yield a corresponding alcohol.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, such as oxidative stress and enzyme activity.
Medicine: Assess its pharmacological properties, including potential as an anti-inflammatory or antitumor agent.
Industry: Evaluate its use in materials science or as a starting material for drug synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with molecular targets. Further research is needed to elucidate specific pathways and receptors affected.
Comparison with Similar Compounds
Uniqueness: Highlight its trifluoromethyl group, which contributes to its distinct properties.
Similar Compounds: Other pyrazolines, such as those with different substituents (e.g., methyl, chloro) or varied functional groups, can serve as points of comparison.
Researchers continue to explore its multifaceted properties and potential benefits .
Properties
Molecular Formula |
C20H18BrF3N2O3 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C20H18BrF3N2O3/c1-12-7-13(2)9-16(8-12)29-11-18(27)26-19(28,20(22,23)24)10-17(25-26)14-3-5-15(21)6-4-14/h3-9,28H,10-11H2,1-2H3 |
InChI Key |
HSBTUYWEKNMOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)(C(F)(F)F)O)C |
Origin of Product |
United States |
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